(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is a synthetic organic compound characterized by the presence of a chloroallyl group attached to an indene amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-amine.
Chloroallylation: The 2,3-dihydro-1H-inden-1-amine is then reacted with 3-chloropropene under specific conditions to introduce the chloroallyl group. This step often requires a catalyst such as palladium or a base like sodium hydride to facilitate the reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the chloroallylation reaction under controlled temperature and pressure conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloroallyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of azido derivatives or other substituted products.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It may serve as a building block for the synthesis of polymers with specific properties.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting neurological conditions.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which (R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, potentially affecting neurotransmitter release or uptake.
Comparison with Similar Compounds
(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine: The free base form without the hydrochloride.
(R,Z)-N-(3-Bromoallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride: A similar compound with a bromo group instead of a chloro group.
Uniqueness:
Chloroallyl Group: The presence of the chloroallyl group provides unique reactivity and potential biological activity compared to other halogenated derivatives.
Hydrochloride Salt: The hydrochloride form enhances the compound’s solubility and stability, making it more suitable for certain applications.
This detailed overview provides a comprehensive understanding of (R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN.ClH/c13-8-3-9-14-12-7-6-10-4-1-2-5-11(10)12;/h1-5,8,12,14H,6-7,9H2;1H/b8-3-;/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGWVDYIYJOVCZ-ZDFSRXSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NCC=CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1NC/C=C\Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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